1-(3-(Acetoxy)propyl)-2-(3-(1-(3-(acetoxy)propyl)-5,6-dichloro-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-5,6-dichloro-3-ethyl-1H-benzimidazolium iodide
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Overview
Description
EINECS 257-459-7, also known as 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is a chemical compound that belongs to the class of N-phenylureas. It is characterized by the presence of a phenyl group attached to a urea moiety, which is further connected to a thiadiazole ring. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea typically involves the reaction of phenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea may involve large-scale batch or continuous processes. The starting materials, phenyl isocyanate and 1,2,3-thiadiazole-5-amine, are mixed in precise stoichiometric ratios and subjected to optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine.
Substitution: The phenyl group or the thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are used in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The thiadiazole ring and the urea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(1,2,4-thiadiazol-5-yl)urea: Similar structure but with a different thiadiazole ring.
1-phenyl-3-(1,3,4-thiadiazol-5-yl)urea: Another isomer with a different arrangement of nitrogen and sulfur atoms in the thiadiazole ring.
1-phenyl-3-(1,2,3-triazol-5-yl)urea: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea is unique due to the specific arrangement of atoms in its thiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
51829-30-2 |
---|---|
Molecular Formula |
C31H35Cl4IN4O4 |
Molecular Weight |
796.3 g/mol |
IUPAC Name |
3-[(2Z)-2-[(E)-3-[1-(3-acetyloxypropyl)-5,6-dichloro-3-ethylbenzimidazol-1-ium-2-yl]prop-2-enylidene]-5,6-dichloro-3-ethylbenzimidazol-1-yl]propyl acetate;iodide |
InChI |
InChI=1S/C31H35Cl4N4O4.HI/c1-5-36-26-16-22(32)24(34)18-28(26)38(12-8-14-42-20(3)40)30(36)10-7-11-31-37(6-2)27-17-23(33)25(35)19-29(27)39(31)13-9-15-43-21(4)41;/h7,10-11,16-19H,5-6,8-9,12-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HYLRUFVMURJYFP-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C\3/N(C4=CC(=C(C=C4N3CCCOC(=O)C)Cl)Cl)CC)CCCOC(=O)C)Cl)Cl.[I-] |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCOC(=O)C)Cl)Cl)CC)CCCOC(=O)C)Cl)Cl.[I-] |
Origin of Product |
United States |
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